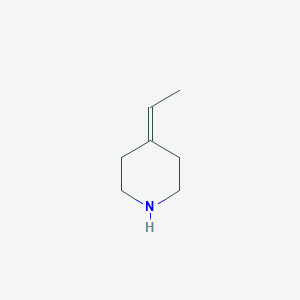

4-ethylidenepiperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceutical and natural product chemistry. tandfonline.com Its prevalence stems from a combination of favorable properties that make it an ideal scaffold for drug design. Piperidine-containing compounds constitute a significant portion of pharmaceuticals, with derivatives found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govarizona.edu More than 70 commercially available drugs feature a piperidine scaffold, underscoring its importance to the pharmaceutical industry. arizona.eduresearchgate.net

The utility of the piperidine scaffold can be attributed to several key factors:

Physicochemical and Pharmacokinetic Modulation: The incorporation of a piperidine ring can improve a molecule's physicochemical properties, such as solubility and lipophilicity. Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets. These modifications are crucial for improving a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.netthieme-connect.com

Structural Versatility: The piperidine ring is a flexible, non-planar structure that can adopt various conformations, allowing it to present substituents in precise three-dimensional orientations. This conformational flexibility enables chemists to fine-tune the binding of a molecule to its target receptor or enzyme, thereby enhancing biological activity and selectivity. researchgate.netlongdom.org

Synthetic Accessibility: Over decades of research, a vast array of synthetic methods for creating and functionalizing the piperidine ring has been developed. tandfonline.com These methods range from the hydrogenation of pyridine (B92270) precursors to complex multicomponent reactions (MCRs) that allow for the rapid assembly of highly substituted piperidine derivatives from simple starting materials. nih.govtaylorfrancis.com

The introduction of chiral centers into the piperidine scaffold further expands its utility, enabling the development of stereospecific drugs with improved potency and reduced off-target effects. researchgate.netthieme-connect.com Researchers continue to explore new synthetic routes, such as gold-catalyzed oxidative amination of alkenes and asymmetric synthesis, to access novel and complex piperidine structures. nih.govlongdom.org This ongoing innovation highlights the central and enduring role of the piperidine framework in the quest for new therapeutic agents. researchgate.net

Strategic Role of 4-Ethylidenepiperidine as a Versatile Synthetic Intermediate

Within the broad class of piperidine derivatives, this compound serves as a highly valuable and versatile synthetic intermediate. Its structure, featuring an exocyclic double bond on the piperidine ring, provides a unique point of reactivity for further chemical transformations. This strategic placement of functionality allows chemists to use it as a linchpin in the assembly of more complex molecular architectures. evitachem.com

The exocyclic alkene of this compound is susceptible to a variety of addition and cycloaddition reactions, making it a key precursor for introducing further complexity. For instance, its derivatives are used in catalytic isomerization reactions to control the position of the double bond, transforming the ethylidene group into other isomers as needed for a specific synthetic goal. acs.org

A prominent example of its strategic importance is in the total synthesis of natural products. Researchers have employed gold(I)-catalyzed cascade cyclizations of substrates containing the this compound moiety to construct the core structures of complex indole (B1671886) alkaloids like (+)-conolidine. kyoto-u.ac.jp In such syntheses, the ethylidene group is not just a passive part of the structure but an active participant in the key bond-forming events that build the final molecular framework. kyoto-u.ac.jpacs.org

The synthesis of this compound itself, often starting from precursors like 1-benzylpiperidine-4-one or benzyl (B1604629) 4-oxopiperidine-1-carboxylate via olefination reactions (e.g., the Wittig reaction), is well-established. quickcompany.inumich.edu The piperidine nitrogen is typically protected with a group like a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, which allows for controlled manipulation of the ethylidene group before deprotection and further functionalization of the nitrogen atom. umich.edursc.org

Below is a data table summarizing key properties of this compound and its common protected form.

| Property | This compound | tert-Butyl this compound-1-carboxylate |

| Molecular Formula | C₇H₁₃N | C₁₂H₂₁NO₂ |

| Molecular Weight | 111.18 g/mol | 211.30 g/mol |

| CAS Number | 164650-56-0 aksci.com | 889955-48-0 bldpharm.com |

| Synonyms | N/A | Boc-4-ethylidenepiperidine |

| Form | Typically handled as a salt, e.g., hydrochloride bldpharm.com | Oil or solid |

Evolution of Research Perspectives on this compound

Research interest in this compound and related structures has evolved significantly over time, mirroring broader trends in organic synthesis and medicinal chemistry. Initial research efforts were foundational, focusing on the development of reliable methods for its synthesis and exploring its basic reactivity. These early studies established fundamental transformations, such as the Wittig reaction, as a standard method for installing the ethylidene group onto a piperidone core. quickcompany.inumich.edu

In recent decades, the perspective has shifted from simply creating the molecule to strategically exploiting its reactivity for complex applications. This evolution is marked by the increased use of this compound derivatives in sophisticated catalytic processes and in the total synthesis of biologically active natural products. The development of advanced catalytic methods, including those using iron and gold, has enabled chemists to perform highly selective transformations on the ethylidene moiety, such as precise isomerizations or participation in intricate cascade reactions. acs.orgkyoto-u.ac.jp

The following table highlights this evolution by contrasting early and contemporary research focuses:

| Research Focus Area | Early Perspectives (Illustrative) | Contemporary Perspectives (Illustrative) |

| Synthetic Methods | Focus on robust, high-yield olefination (e.g., Wittig reaction) to form the core structure. quickcompany.inumich.edu | Development of asymmetric and catalytic methods for enantioselective synthesis and functionalization. longdom.orgkyoto-u.ac.jp |

| Reaction Chemistry | Exploration of fundamental alkene reactions (e.g., hydrogenation, halogenation). | Use in complex, multi-step cascade reactions and metal-catalyzed cross-coupling. kyoto-u.ac.jpacs.org |

| Application | Use as a simple building block for straightforward piperidine derivatives. | Strategic deployment as a key intermediate in the total synthesis of complex alkaloids and pharmacologically active agents. kyoto-u.ac.jpacs.org |

| Catalysis | Limited use of catalysis, primarily focused on hydrogenation. | Extensive use of transition metals (Au, Fe, Ni) for novel transformations like isomerization and cycloisomerization. acs.orgkyoto-u.ac.jpmolaid.com |

This shift demonstrates a maturation in the field, where this compound is no longer just a structural curiosity but is now recognized as a powerful tool in the synthetic chemist's arsenal (B13267) for constructing molecular complexity with high levels of precision and efficiency. Its role has been solidified in cutting-edge research aimed at solving challenging synthetic problems.

Structure

3D Structure

Properties

IUPAC Name |

4-ethylidenepiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRWOXGCBCRUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441633 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164650-56-0 | |

| Record name | 4-ETHYLIDENE-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethylidenepiperidine and Its Functionalized Derivatives

Catalytic Approaches to 4-Ethylidenepiperidine Synthesis

Catalytic methods offer efficient and atom-economical routes to the this compound core, leveraging transition metals and organocatalysts to facilitate complex transformations with high selectivity.

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis provides powerful tools for the construction of the piperidine (B6355638) ring system, often through intricate cascade reactions that form multiple bonds in a single operation.

Gold(I) catalysts have emerged as particularly effective for the cyclization of enynes, enabling the synthesis of complex heterocyclic structures. A notable application is in the total synthesis of the alkaloid (+)-conolidine, which features an ethylidene-substituted piperidine ring. conicet.gov.ardalalinstitute.com This strategy involves a gold(I)-catalyzed cascade cyclization of a conjugated enyne substrate. conicet.gov.arvaia.com The process allows for the simultaneous and enantioselective formation of both the indole (B1671886) ring and the ethylidene-piperidine moiety of the target molecule. dalalinstitute.comvaia.com The reaction proceeds under homogeneous gold catalysis, demonstrating the power of this method to construct the desired ethylidene-piperidine scaffold within a complex molecular architecture. conicet.gov.arwikipedia.org

The mechanism of this transformation showcases the unique reactivity of gold catalysts. For instance, in related syntheses, gold(I) can catalyze the bis-cyclization of conjugated diynes to form fused indoles. conicet.gov.ar In the synthesis of the conolidine (B15126589) precursor, a gold(I)-catalyzed cascade of a conjugated diyne was envisioned to proceed through a fused indole formation followed by a third cyclization to furnish the piperidine moiety. conicet.gov.ar

Ruthenium catalysts are highly versatile and widely used for olefin metathesis and isomerization reactions, which can be strategically employed for the synthesis of piperidine derivatives. organic-chemistry.org Ring-closing metathesis (RCM) of dialkenyl amines, amides, or carbamates using ruthenium catalysts provides an efficient pathway to six-membered nitrogen heterocycles. organic-chemistry.org

While direct synthesis of this compound via RCM is less common, the isomerization of related olefinic piperidines is a key application of ruthenium catalysis. Ruthenium-based catalysts are known to promote the migration of double bonds. nih.gov This isomerization can be a deliberate strategy or a problematic side-reaction in RCM, where a terminal olefin can be converted into a less reactive internal olefin. uwindsor.ca The decomposition of ruthenium metathesis catalysts can lead to species that actively promote this double-bond migration. mdpi.com However, highly active ruthenium complexes have been developed for the selective isomerization of terminal alkenes to internal alkenes with high efficiency. springernature.com Such a strategy could foreseeably be used to isomerize a 4-vinylpiperidine derivative to the thermodynamically more stable this compound.

Furthermore, tandem reactions combining ruthenium-catalyzed olefin metathesis with other transformations, such as oxidation, have been developed. organic-chemistry.org These sequential catalytic processes allow for the conversion of simple olefinic precursors into more complex functionalized products in a single pot. organic-chemistry.orgnih.gov

Beyond gold and ruthenium, other transition metals are utilized in the synthesis of substituted piperidines. Palladium-catalyzed [4+2] cycloaddition reactions represent one such approach to constructing the piperidine ring. orgsyn.org

Indium metal has also been employed in a novel process for the synthesis of 4-aryl 4-acyl piperidine derivatives. masterorganicchemistry.com This method offers a convenient route to diversely substituted piperidines from commercially available starting materials like 4-phenylpyridine. masterorganicchemistry.com While not directly yielding an ethylidene group, these methods highlight the diversity of metal-catalyzed approaches to access the core piperidine scaffold, which can then be further functionalized.

Reagent-Controlled Olefination and Alkylation Strategies

Classic, reagent-controlled reactions remain fundamental for the synthesis of this compound, typically involving the conversion of a carbonyl group at the C4 position of the piperidine ring. The most common precursor for these strategies is a suitably N-protected 4-piperidone (B1582916) derivative. un.orgorganic-chemistry.org

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). dalalinstitute.comwikipedia.org To synthesize this compound, an N-protected 4-piperidone would be treated with ethyltriphenylphosphonium ylide. This ylide is typically generated in situ from ethyltriphenylphosphonium bromide and a strong base like n-butyllithium. vaia.commasterorganicchemistry.com The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate to yield the desired this compound and triphenylphosphine (B44618) oxide. dalalinstitute.commasterorganicchemistry.com The high reliability and functional group tolerance of the Wittig reaction make it a widely applicable method. wikipedia.org

A powerful alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This method utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. orgsyn.orgwikipedia.org For the synthesis of this compound, an N-protected 4-piperidone would be reacted with the carbanion generated from diethyl ethylphosphonate and a base such as sodium hydride (NaH). organic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. orgsyn.orgorganic-chemistry.org The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. conicet.gov.arwikipedia.org

Below is a table summarizing these olefination reactions for the synthesis of an N-protected this compound from an N-protected 4-piperidone.

| Reaction Name | Key Reagents | Byproduct | Key Features |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide (e.g., Ph₃P=CHCH₃) | Triphenylphosphine oxide | Widely applicable; can be used for sterically hindered ketones. wikipedia.org |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate Carbanion (e.g., (EtO)₂P(O)CHCH₃⁻) | Dialkylphosphate salt | More nucleophilic reagent; water-soluble byproduct simplifies purification; generally favors E-alkene formation. orgsyn.orgwikipedia.orgorganic-chemistry.org |

Alkylation strategies can also be envisioned, though they are less direct for forming an exocyclic double bond compared to olefination. One could potentially perform a Grignard reaction on N-protected 4-piperidone with vinylmagnesium bromide, followed by dehydration of the resulting tertiary alcohol to yield a mixture of endocyclic and exocyclic alkenes, from which the desired this compound would need to be isolated.

Wittig Reaction and Related Olefination Processes for Exocyclic Double Bond Formation

The most direct and classical approach to forming the exocyclic double bond in this compound is the olefination of a 4-piperidone precursor. The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are paramount in this transformation. wikipedia.orgresearchgate.net

The Wittig reaction utilizes a phosphonium (B103445) ylide, such as ethylidenetriphenylphosphorane, which is generated by treating the corresponding phosphonium salt with a strong base. masterorganicchemistry.comyoutube.com This ylide then reacts with a suitable N-protected 4-piperidone. The mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the nature of the ylide; unstabilized ylides typically favor the Z-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a widely used alternative, employs a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org Furthermore, HWE reactions with stabilized phosphonates predominantly yield the E-alkene. wikipedia.orgslideshare.net However, unexpected epimerization at the C2 position has been observed during the HWE reaction of certain chiral 2-substituted-4-oxopiperidines, a factor that must be considered in stereoselective syntheses. rsc.org

Below is a table summarizing typical olefination reactions for the synthesis of 4-ethylidene skeletons.

| Reaction | Carbonyl Precursor | Reagent | Base | Typical Product | Ref |

| Wittig Reaction | N-Boc-4-piperidone | Ethyltriphenylphosphonium bromide | n-BuLi | N-Boc-4-ethylidenepiperidine | masterorganicchemistry.com |

| HWE Reaction | N-Cbz-4-piperidone | Triethyl phosphonoacetate | NaH | (N-Cbz-piperidin-4-ylidene)acetic acid ethyl ester | wikipedia.org |

| HWE Reaction | Chiral 2-substituted-4-oxopiperidine | Diethyl (cyanomethyl)phosphonate | NaH | 2-Substituted-4-(cyanomethylene)piperidine | rsc.org |

Directed Organolithium Chemistry for Piperidine Alkylation

Directed organolithium chemistry provides a powerful tool for the regioselective functionalization of the piperidine ring. researchgate.net This strategy relies on a directing metalation group (DMG) on the ring, which complexes with an organolithium reagent (like n-BuLi or s-BuLi), facilitating deprotonation at an adjacent position. harvard.edu The resulting lithiated intermediate can then be trapped with an electrophile to introduce a desired substituent.

For piperidine systems, the N-Boc (tert-butyloxycarbonyl) group is a particularly effective DMG. acs.org The lithiation of N-Boc-piperidine can be controlled to occur at the C2 position. The combined use of synthetic experiments and in situ IR spectroscopy has identified optimal conditions for the lithiation of N-Boc-2-phenylpiperidine as n-BuLi in THF at -50 °C. acs.org At lower temperatures like -78 °C, the yield is diminished due to the slow rotation of the Boc group. acs.org This method allows for the synthesis of 2-substituted piperidines with high enantioselectivity. acs.org

This approach can be applied to synthesize functionalized this compound derivatives by either introducing substituents to a pre-formed this compound or by functionalizing a piperidine ring that is later converted to the target structure. The choice of organolithium reagent and additives like tetramethylethylenediamine (TMEDA) can enhance reactivity and influence the site of lithiation. uniurb.it

The following table illustrates the use of directed lithiation for piperidine functionalization.

| Substrate | Directing Group | Organolithium Reagent | Electrophile | Product | Ref |

| N-Boc-2-phenylpiperidine | N-Boc | n-BuLi/TMEDA | CH₃I | N-Boc-2-methyl-2-phenylpiperidine | acs.org |

| N-Boc-piperidine | N-Boc | s-BuLi/TMEDA | (CH₃)₂S₂ | N-Boc-2-(methylthio)piperidine | harvard.edu |

| 3-Bromopyridine | Bromine | LDA | Ketone | 3-Bromo-4-(hydroxyalkyl)pyridine | researchgate.net |

Boronic Acid-Mediated Reductive Alkenylations

A modern and highly stereoselective method for generating exocyclic alkenes involves the transition-metal-free reductive coupling of N-sulfonylhydrazones with boronic acids. uniovi.esuniovi.es This reaction is particularly applicable to the synthesis of this compound from an N-protected 4-piperidone.

The process begins with the formation of an N-tosylhydrazone from the parent ketone. Treatment with a base generates a diazo compound in situ. This diazo intermediate then reacts with an alkenylboronic acid, such as vinylboronic acid. The reaction proceeds through a concerted, asynchronous transition state to form an allylboronic intermediate. uniovi.es Subsequent protodeboronation, which occurs with retention of configuration, yields the final alkene product. uniovi.es

A key feature of this methodology is its high degree of stereocontrol, especially with substituted cyclic ketones. For instance, the reductive alkenylation of substituted cyclohexanone (B45756) N-tosylhydrazones with alkyl-substituted alkenylboronic acids is completely regio- and stereoselective, yielding isomers where both new substituents are in equatorial positions. uniovi.es This stereoselectivity is determined in the initial C-C bond-forming step. This method allows for the modification of chiral ketones without epimerization of existing stereocenters. uniovi.es

| Ketone Precursor | Hydrazone Type | Boronic Acid | Key Features | Product Class | Ref |

| 4-Substituted cyclohexanone | N-Tosylhydrazone | Alkenylboronic acid | High diastereoselectivity, equatorial addition | 4-Substituted-1-alkenylcyclohexane | uniovi.es |

| Acetophenone | N-Tosylhydrazone | Alkenylboronic acid | Can lead to regioisomeric mixtures | Reductive coupling product | uniovi.es |

| N-Boc-4-piperidone | N-Tosylhydrazone | Vinylboronic acid | Direct formation of exocyclic double bond | N-Boc-4-ethylidenepiperidine | uniovi.es |

Intramolecular Cyclization and Rearrangement Pathways

Diastereoselective Intramolecular Michael Additions to Piperidine Rings

Intramolecular Michael additions (or conjugate additions) offer a powerful strategy for the stereocontrolled synthesis of substituted piperidine rings. rsc.orgmdpi.com This approach involves an acyclic precursor containing both a nucleophilic nitrogen atom and a tethered Michael acceptor (an electron-deficient alkene). Upon treatment with a base or an organocatalyst, the nitrogen attacks the alkene in a 6-endo-trig or 6-exo-trig cyclization, forming the piperidine ring.

The diastereoselectivity of the cyclization can often be controlled by the geometry of the double bond in the acyclic precursor. rsc.org A domino reaction sequence, such as an imino-aldol reaction followed by an intramolecular aza-Michael addition, can generate highly functionalized piperidines in a single pot with excellent diastereoselectivity. nih.govacs.org The use of chiral catalysts or chiral auxiliaries, such as chiral sulfinyl imines, can render the process enantioselective. nih.govacs.org This method is valuable for creating polysubstituted piperidines that can be further elaborated to this compound derivatives. acs.orgresearchgate.net

| Reaction Type | Precursor | Catalyst/Conditions | Key Outcome | Product | Ref |

| Domino Imino-aldol-aza-Michael | α-Alkylidene-β-keto ester + N-activated aldimine | Base | High diastereoselectivity | Highly substituted piperidine | nih.govacs.org |

| Intramolecular Conjugate Addition | Acyclic unsaturated amine | Base | Stereoselectivity dependent on alkene geometry | 2,3-Disubstituted piperidine | rsc.org |

| Organocatalytic aza-Michael | N-tethered enoate | Chiral organocatalyst (e.g., quinoline (B57606) derivative) | Enantioselective cyclization | Enantioenriched 2,5-disubstituted piperidine | mdpi.com |

Stereospecific Iminium Ion-Vinylsilane Cyclizations for Exocyclic Trisubstituted Double Bonds

A highly effective method for the stereocontrolled synthesis of exocyclic double bonds involves the intramolecular cyclization of vinylsilanes onto iminium ions. acs.orgscilit.com This reaction is particularly noteworthy because it proceeds with nearly complete retention of the vinylsilane's double bond geometry, allowing for the selective synthesis of either the E or Z exocyclic alkene isomer. acs.org

The reaction is typically initiated by forming an N-acyliminium ion from a suitable precursor, such as an amide bearing a tethered vinylsilane. Acidic conditions, often using paraformaldehyde and an acid catalyst like camphorsulfonic acid, promote the cyclization. acs.org The vinylsilane acts as the nucleophile, attacking the iminium ion to form the new C-C bond and establish the piperidine ring. The silicon group directs the formation of the double bond to the exocyclic position upon elimination.

This strategy was successfully employed in the total synthesis of the indole alkaloid (±)-deplancheine, which features an exocyclic ethylidene group. acs.org The cyclization of both (E)- and (Z)-trisubstituted vinylsilanes was shown to proceed with over 98% retention of configuration, demonstrating the power of this method for stereocontrol. acs.orgresearchgate.net

| Substrate | Conditions | Stereochemical Outcome | Product Example | Ref |

| (Z)-Vinylsilane | (CH₂O)n, Camphorsulfonic acid, CH₃CN, 80°C | >98% Retention of Z-geometry | (Z)-Ethylidene-indoloquinolizidine | acs.org |

| (E)-Vinylsilane | (CH₂O)n, Camphorsulfonic acid, CH₃CN, 80°C | >98% Retention of E-geometry | (E)-Ethylidene-indoloquinolizidine ((±)-deplancheine) | acs.org |

Dehydrative Cyclization Mechanisms for Piperidine Derivatives

Dehydrative cyclization represents a fundamental strategy for forming heterocyclic rings, including piperidines. This process typically involves an acyclic precursor containing a nucleophile (an amine) and an electrophile that is either a carbonyl group or can be converted into one. The key ring-closing step is often followed or preceded by a dehydration event.

One common pathway involves the cyclization of an amino alcohol or amino ketone. For instance, an amino ketone can cyclize to form a cyclic imine or enamine, which is then reduced to the piperidine. Alternatively, a precursor like a 5-amino-1-pentanol (B144490) derivative can undergo intramolecular cyclization. More relevant to the formation of this compound is the dehydration of a suitable alcohol precursor, such as N-protected 4-(1-hydroxyethyl)piperidine or N-protected 4-ethyl-4-piperidinol.

The dehydration of these tertiary or secondary alcohols is typically promoted by acid catalysis. The reaction proceeds via protonation of the hydroxyl group, which then departs as a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom generates the exocyclic double bond. The regioselectivity of this elimination (i.e., the formation of the exocyclic vs. endocyclic double bond) is a critical consideration. While specific literature focused solely on this dehydration to form this compound is sparse, the principles follow standard alcohol dehydration mechanisms (E1 or E2). In some cases, slow dehydration of a 2-hydroxypiperidine intermediate has been observed to lead to a tetrahydropyridine (B1245486) product. researchgate.net Rhenium-catalyzed dehydrative cyclizations have also been developed for other complex systems. acs.org

| Precursor Type | Conditions | Mechanism | Potential Product | Ref |

| N-Boc-4-(1-hydroxyethyl)piperidine | Acid (e.g., H₂SO₄), Heat | E1 Elimination via secondary carbocation | N-Boc-4-ethylidenepiperidine | General Mechanism |

| N-Boc-4-ethyl-4-piperidinol | Acid (e.g., PTSA), Heat | E1 Elimination via tertiary carbocation | N-Boc-4-ethylidenepiperidine / N-Boc-4-ethyl-1,2,3,6-tetrahydropyridine | General Mechanism |

| Polysubstituted 2-hydroxypiperidine | Prolonged stirring at rt | Slow Dehydration | Polysubstituted tetrahydropyridine | researchgate.net |

Protective Group Strategies and Deprotection for this compound Derivatives

Debenzylation Techniques for N-Substituted Piperidines

The N-benzyl group is another common protecting group for secondary amines like piperidine. It is stable to a wide range of reaction conditions but can be removed effectively when needed. While the focus of 2.4.1 was on the Boc group, understanding debenzylation is crucial as many synthetic routes may employ N-benzyl-4-ethylidenepiperidine or its derivatives.

The primary method for removing an N-benzyl group is through hydrogenolysis. This involves the cleavage of the carbon-nitrogen bond by reaction with hydrogen gas in the presence of a metal catalyst.

Catalytic Hydrogenation: This is the most traditional method, typically employing palladium on carbon (Pd/C) as the catalyst under an atmosphere of hydrogen gas (H₂). The reaction is often carried out in solvents like methanol (B129727) or ethanol. While effective, it can sometimes require elevated pressures of hydrogen.

Catalytic Transfer Hydrogenation (CTH): CTH is often a more convenient alternative as it avoids the need for pressurized hydrogen gas equipment. Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate on the catalyst surface. This method is considered milder and can sometimes offer better chemoselectivity.

Other debenzylation methods have also been developed for specific applications where hydrogenolysis may not be suitable, for instance, due to the presence of other reducible functional groups in the molecule.

Table 2: Selected Methods for N-Debenzylation of Piperidines

| Method | Reagent(s) | Catalyst | Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm) | 10% Pd/C | Methanol | Standard, widely used method. | |

| Catalytic Transfer Hydrogenation | Ammonium (B1175870) Formate (HCOONH₄) | 10% Pd/C | Methanol | Rapid and efficient, avoids H₂ gas. | |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | Mild conditions. | |

| Ionic Liquid Co-solvent | H₂ (1 atm) | 10% Pd/C | [bmim]BF₄ / Methanol | Mild conditions, catalyst recycling possible. | |

| Phosgene-mediated | Phosgene or Triphosgene | None | Dichloromethane (DCM) | Forms a carbamoyl (B1232498) chloride intermediate. | |

| Birch-type Reduction | Sodium (Na) | None | Liquid Ammonia (NH₃), t-BuOH | Effective for aromatic heterocycles, strong reducing conditions. |

Mechanistic Elucidation and Reaction Dynamics of 4 Ethylidenepiperidine Transformations

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry serves as a powerful tool to investigate the intricacies of chemical reactions at a molecular level. For 4-ethylidenepiperidine, theoretical modeling provides valuable information on reaction pathways, transition states, and the origins of selectivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound formation, particularly through elimination reactions like the Hofmann elimination, DFT calculations can elucidate the structure and energetics of the transition state.

The Hofmann elimination, a common route to alkenes from amines, proceeds via a concerted E2 (elimination, bimolecular) mechanism. For the formation of this compound, this would typically involve the exhaustive methylation of a 4-ethylpiperidine (B1265683) derivative to form a quaternary ammonium (B1175870) salt, followed by treatment with a strong base like silver oxide. The key step, the E2 elimination, involves the simultaneous abstraction of a proton by the base and the departure of the leaving group (a trialkylamine).

DFT studies on analogous E2 reactions reveal a transition state with a specific geometry where the abstracted proton and the leaving group are in an anti-periplanar arrangement. This geometric constraint is crucial for the concerted bond-breaking and bond-forming events. The transition state is characterized by the partial breaking of the C-H and C-N bonds and the partial formation of the C=C double bond.

| Feature of the E2 Transition State for this compound Formation | Description |

| Geometry | Anti-periplanar arrangement of the abstracted proton and the trialkylamine leaving group. |

| Bonding | Partial C-H bond cleavage, partial C-N bond cleavage, and partial C=C pi-bond formation. |

| Charge Distribution | Development of partial negative charge on the abstracting base and partial positive charge on the nitrogen of the leaving group. |

| Hybridization | The carbon atoms involved in the forming double bond transition from sp³ towards sp² hybridization. |

Computational analysis is instrumental in predicting the outcome of reactions where multiple products are possible. In the formation of this compound via elimination reactions, both regioselectivity (the position of the double bond) and stereoselectivity (the spatial arrangement of atoms) are important considerations.

For the Hofmann elimination of a 1-alkyl-1-methyl-4-ethylpiperidinium hydroxide (B78521), there are two potential sites for proton abstraction, leading to either the Zaitsev product (more substituted alkene) or the Hofmann product (less substituted alkene). The regioselectivity of the Hofmann elimination is famously directed towards the formation of the least substituted alkene. Computational models can rationalize this preference by examining the steric interactions in the transition state. The bulky quaternary ammonium leaving group sterically hinders the approach of the base to the more substituted carbon atom, making the abstraction of a proton from the less hindered, terminal carbon of the ethyl group more favorable. This leads to the preferential formation of the exocyclic double bond of this compound.

The stereoselectivity of the elimination is dictated by the requirement for an anti-periplanar transition state. Computational modeling can be used to determine the most stable conformation of the reactant that allows for this geometric arrangement, thereby predicting the stereochemical outcome of the reaction.

| Factor Influencing Selectivity | Computational Prediction | Rationale |

| Regioselectivity | Favors the Hofmann product (this compound). | Steric hindrance from the bulky trialkylamine leaving group makes the transition state leading to the Zaitsev product higher in energy. |

| Stereoselectivity | Dependent on the lowest energy conformation allowing for an anti-periplanar C-H and C-N bond arrangement. | The E2 mechanism proceeds through a concerted pathway that requires a specific dihedral angle between the departing groups. |

This table is based on the general principles of Hofmann elimination, as specific computational predictions for this compound are not available in the provided search results.

The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations. Understanding the relative energies of these conformations and the associated ring strain is crucial for predicting its reactivity. While specific computational studies on this compound are scarce, data from the analogous compound, methylenecyclohexane (B74748), provides valuable insights.

The piperidine ring in this compound is expected to adopt a chair-like conformation as its lowest energy state to minimize angle and torsional strain. However, the presence of the sp²-hybridized carbon of the exocyclic double bond introduces some distortion. The double bond prefers to be exocyclic to a six-membered ring due to a combination of angle strain and torsional strain factors.

Computational studies on methylenecyclohexane have shown that the chair conformation is indeed the most stable. The introduction of the exocyclic double bond can lead to a slight flattening of the ring in the vicinity of the sp² carbon. Ring strain in such systems is influenced by the deviation of bond angles from their ideal values and torsional strain arising from eclipsing interactions.

| Conformer | Relative Energy (kcal/mol) - Analogy to Methylenecyclohexane | Key Strain Elements |

| Chair | 0 (Reference) | Minimized angle and torsional strain, but some distortion due to the sp² center. |

| Twist-Boat | ~5-6 | Increased torsional and steric strain compared to the chair form. |

| Boat | ~6-7 | Significant steric (bowsprit-flagpole) and torsional strain. |

This table presents estimated energy differences based on data for cyclohexane (B81311) and methylenecyclohexane, as specific data for this compound is not available.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide experimental data on reaction rates and the relative stabilities of reactants, intermediates, and products. This information is complementary to computational studies in building a comprehensive picture of the reaction dynamics.

Exhaustive methylation of the starting amine to form the quaternary ammonium iodide.

Treatment with silver oxide and water to form the quaternary ammonium hydroxide.

Heating to induce elimination.

The rate-determining step in this sequence is the final bimolecular elimination step. libretexts.orglibretexts.orgpharmaguideline.com The rate of this step is dependent on the concentration of both the quaternary ammonium hydroxide and the base. masterorganicchemistry.com

| Step in Hofmann Elimination | Description | Role in Overall Rate |

| Exhaustive Methylation | SN2 reaction of the amine with methyl iodide. | Generally fast and not rate-determining. |

| Anion Exchange | Precipitation of silver iodide and formation of the hydroxide salt. | Typically rapid and not the rate-determining step. |

| Bimolecular Elimination (E2) | Concerted removal of a proton and the trialkylamine leaving group. | Rate-determining step. libretexts.orglibretexts.orgpharmaguideline.com |

This table outlines the generally accepted rate-determining step for the Hofmann elimination reaction.

This compound contains an exocyclic double bond. Under certain conditions, this double bond can migrate to form a more stable endocyclic isomer, such as 4-ethyl-1,2,3,6-tetrahydropyridine (B8479674) or 4-ethyl-1,2,3,4-tetrahydropyridine (an enamine). The position of the equilibrium between these isomers is governed by their relative thermodynamic stabilities.

In general, for six-membered rings, an endocyclic double bond is thermodynamically more stable than an exocyclic double bond. This is because the endocyclic arrangement leads to a more substituted and, therefore, more stable alkene (Zaitsev's rule). The isomerization can be catalyzed by acids or bases, or it can occur under thermal conditions.

The equilibrium would be expected to lie in favor of the endocyclic isomer. The relative stability can be estimated by considering the heats of formation of analogous hydrocarbons.

| Isomer | Type of Double Bond | Expected Relative Thermodynamic Stability |

| This compound | Exocyclic, Disubstituted | Less Stable |

| 4-Ethyl-1,2,3,6-tetrahydropyridine | Endocyclic, Trisubstituted | More Stable |

| 4-Ethyl-1,2,3,4-tetrahydropyridine (Enamine) | Endocyclic, Trisubstituted | Potentially the most stable due to conjugation with the nitrogen lone pair. |

This table is based on general principles of alkene stability, as specific thermodynamic data for the isomerization of this compound is not available in the provided search results.

Stereochemical Control in this compound Synthesis

The creation of specific stereoisomers of this compound necessitates the use of sophisticated synthetic strategies. These approaches can be broadly categorized into enantioselective methods, which generate a preponderance of one enantiomer, and diastereoselective methods, which favor the formation of one diastereomer over others.

The asymmetric synthesis of chiral piperidine derivatives, a class of compounds that includes this compound, is a subject of intensive research. While direct enantioselective methods specifically targeting the this compound core are not extensively documented, several broader strategies for synthesizing chiral piperidines can be adapted.

One prominent approach involves the use of chiral catalysts in reactions that construct the piperidine ring or modify a pre-existing one. For instance, copper-catalyzed asymmetric conjugate addition of Grignard reagents to alkenyl pyridines, activated by a Lewis acid, has proven effective in creating chiral piperidines with high enantioselectivity. The choice of a chiral diphosphine ligand is crucial in directing the stereochemical outcome of the reaction. Although not directly applied to this compound, this methodology offers a potential pathway where a suitable pyridinium (B92312) precursor could be functionalized and subsequently converted to the target molecule.

Another strategy involves the asymmetric hydrogenation of unsaturated precursors. Chiral analogues of Crabtree's catalyst, for example, have been utilized for the asymmetric hydrogenation of unfunctionalized, trisubstituted alkenes, a category that could include precursors to this compound. The success of this method relies on the catalyst's ability to differentiate between the two faces of the double bond, leading to a high enantiomeric excess of the desired product.

Organocatalysis also presents a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral imidazolidin-4-one (B167674) derivatives, for example, have been employed as ligands in copper(II)-catalyzed asymmetric reactions, demonstrating high levels of enantioselectivity. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize the stereochemical induction.

The following table summarizes selected enantioselective methods applicable to the synthesis of chiral piperidine scaffolds:

| Catalytic System | Reaction Type | Key Features | Potential Applicability to this compound |

| Copper-Chiral Diphosphine Ligand | Asymmetric Conjugate Addition | High enantioselectivity for the alkylation of alkenyl pyridines. | Synthesis of a chiral piperidine precursor that can be converted to this compound. |

| Chiral Iridium-based Catalysts (e.g., Crabtree's) | Asymmetric Hydrogenation | Effective for unfunctionalized trisubstituted alkenes. | Direct asymmetric hydrogenation of a precursor containing an exocyclic double bond. |

| Chiral Imidazolidin-4-one Ligands with Copper(II) | Various Asymmetric Reactions | High enantioselectivity and modular catalyst design. | Construction of the chiral piperidine ring with subsequent introduction of the ethylidene group. |

Diastereoselective control is critical when multiple stereocenters are formed during a reaction. In the context of this compound synthesis, cyclization reactions are a key strategy where diastereoselectivity can be exerted.

The aza-Prins cyclization, for instance, offers a pathway to construct the piperidine ring with control over the relative stereochemistry of the substituents. This reaction involves the cyclization of an N-homoallylic amine with an aldehyde, catalyzed by a Lewis acid. The stereochemical outcome is influenced by the geometry of the starting materials and the reaction conditions, often leading to the formation of a specific diastereomer. While not directly yielding an ethylidene group, the resulting functional groups on the piperidine ring can be further manipulated to install the desired moiety.

Another powerful tool is the Wittig reaction, which can be employed to introduce the ethylidene group onto a pre-formed 4-piperidone (B1582916) scaffold. The stereoselectivity of the Wittig reaction (i.e., the E/Z ratio of the resulting double bond) is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene. Careful selection of the phosphonium (B103445) ylide and reaction parameters is therefore essential to control the geometry of the exocyclic double bond in this compound.

Furthermore, cascade reactions involving Michael additions and subsequent cyclizations can lead to highly substituted piperidines with excellent diastereoselectivity. These reactions often proceed through well-defined transition states that favor the formation of one diastereomer.

The table below outlines key diastereoselective strategies that could be applied to the synthesis of this compound derivatives:

| Reaction Type | Key Transformation | Factors Influencing Diastereoselectivity |

| Aza-Prins Cyclization | Formation of the piperidine ring from an N-homoallylic amine and an aldehyde. | Geometry of the starting materials, Lewis acid catalyst, reaction temperature. |

| Wittig Reaction | Conversion of a 4-piperidone to this compound. | Structure of the phosphonium ylide (stabilized vs. non-stabilized), presence of lithium salts, solvent. |

| Cascade Michael Addition-Cyclization | Construction of a highly substituted piperidine ring. | Substrate structure, catalyst, and reaction conditions. |

Synthetic Utility and Applications of 4 Ethylidenepiperidine in Advanced Organic Synthesis

Strategic Intermediate in Complex Heterocyclic Molecule Construction

The 4-ethylidenepiperidine scaffold is a key building block for assembling a variety of complex heterocyclic architectures. Its utility stems from the ability to form the core piperidine (B6355638) structure early in a synthetic sequence, with the ethylidene moiety serving as a handle for subsequent transformations and ring fusions.

Synthesis of Fused Indoles and Pyrido[3,4-b]indoles Utilizing this compound Scaffolds

The construction of fused indole (B1671886) and pyrido[3,4-b]indole (β-carboline) systems, which are core structures in many pharmacologically active compounds, can be efficiently achieved using intermediates that contain the this compound motif. A prominent strategy involves the Pictet-Spengler reaction, a classic method for synthesizing tetrahydro-β-carbolines. wikipedia.orgnih.gov In this context, a tryptamine (B22526) derivative is condensed with a carbonyl compound, followed by an acid-catalyzed cyclization. wikipedia.orgnih.gov Synthetic routes that form the this compound moiety in situ prior to or during the Pictet-Spengler cyclization are particularly powerful. For instance, in the total synthesis of the alkaloid conolidine (B15126589), a key step involves a gold(I)-catalyzed reaction that constructs the ethylidene-substituted piperidine ring system, which then serves as the foundation for a subsequent Pictet-Spengler reaction to form the fused indolo-azabicyclic core. nih.govkyoto-u.ac.jp This approach highlights the role of the this compound scaffold as a critical precursor to complex pyrido[3,4-b]indole alkaloids.

Key synthetic strategies often involve intramolecular cyclizations that generate the desired fused ring systems. These methods provide rapid access to complex nitrogen-containing heterocycles in good yields. nih.gov

Assembly of Quinolizidinone and Indolizidine Scaffolds from this compound Precursors

The this compound framework is also instrumental in the synthesis of quinolizidinone and indolizidine alkaloids, which are known for their diverse biological activities. researchgate.netntu.edu.sgresearchgate.net Synthetic strategies often employ cyclization reactions where a piperidine-based precursor is elaborated to form the bicyclic core. The exocyclic double bond of a this compound intermediate can be a key feature in these transformations, participating in ring-closing metathesis, Diels-Alder reactions, or other cyclization cascades to assemble the final scaffold. psu.edu

For example, an intramolecular imino Diels-Alder reaction strategy has been successfully developed for the total synthesis of various indolizidine alkaloids. psu.edu While not always starting with pre-formed this compound, many syntheses construct this motif as a key intermediate whose double bond geometry is crucial for controlling the stereochemistry of the final product.

Precursor for Biologically Relevant Nitrogen-Containing Alkaloids and Analogs

The true synthetic power of the this compound unit is demonstrated in its application as a precursor to natural products with significant biological relevance. Its presence in the core structure of several alkaloid families makes it a target for total synthesis efforts.

Total Synthesis of Conolidine and Other C5-nor Stemmadenine (B1243487) Alkaloids

Conolidine is a rare C5-nor stemmadenine alkaloid isolated from the plant Tabernaemontana divaricata. nih.govthieme-connect.com It has garnered significant attention for its potent, non-opioid analgesic properties. nih.govfsu.edu A central challenge in the synthesis of conolidine is the construction of its strained azabicyclo[4.2.2]decane core, which features a piperidine ring with a geometrically defined exocyclic ethylidene group. thieme-connect.com

Several total syntheses of conolidine have been reported, many of which hinge on the strategic formation of this key structural feature. One notable approach employs a gold(I)-catalyzed cascade cyclization of a conjugated enyne. nih.govkyoto-u.ac.jp This remarkable reaction simultaneously forms both the indole ring and the ethylidene-substituted piperidine moiety in an enantioselective manner. nih.govkyoto-u.ac.jp This elegant strategy underscores how modern catalytic methods can be used to forge the this compound scaffold as part of a complex molecular architecture.

Table 1: Key Reactions in the Synthesis of Conolidine

| Reaction Type | Catalyst/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Cascade Cyclization | Gold(I) Complex | Simultaneous formation of indole and ethylidene-piperidine | nih.govkyoto-u.ac.jp |

| nih.govfsu.edu-Wittig Rearrangement | Stannylmethyl ether | Stereocontrolled formation of the C19-C20 alkene | thieme-connect.com |

This body of work establishes the first asymmetric total synthesis of any C5-nor stemmadenine alkaloid and has enabled further investigation into the therapeutic potential of this class of compounds. thieme-connect.comfsu.edu

Synthetic Routes to Indoloquinolizidine Alkaloids

Indoloquinolizidine alkaloids represent another important class of natural products where the piperidine ring is a core component. Synthetic routes to these complex molecules often rely on building the piperidine ring and then elaborating it to form the complete fused system. Strategies that utilize or generate a this compound intermediate can be advantageous for introducing necessary functionality and controlling stereochemistry. The double bond can be used as a handle for further reactions, such as hydroboration-oxidation, epoxidation, or ozonolysis, to install different functional groups required for the final target molecule.

Design and Synthesis of "Lead-like" Compounds via this compound Intermediates

In modern medicinal chemistry, there is a strong emphasis on the design of "lead-like" molecules as starting points for drug discovery programs. Lead-like compounds typically possess lower molecular weight, moderate lipophilicity (logP), and fewer hydrogen bond donors/acceptors compared to final drug molecules. nih.gov This profile is believed to increase the probability of identifying high-quality hits that can be optimized into successful drug candidates.

The this compound scaffold is an excellent starting point for the construction of lead-like compound libraries. Its key attributes include:

Low Molecular Weight: The core structure is small and compact.

Three-Dimensionality: The sp3-hybridized carbon atoms of the piperidine ring provide a desirable 3D geometry, which can lead to improved selectivity and better physicochemical properties compared to flat aromatic systems.

Synthetic Tractability: The exocyclic double bond serves as a versatile reactive handle for introducing molecular diversity. A wide range of chemical transformations can be performed at this position, allowing for the rapid generation of analogs.

By using the this compound core, chemists can systematically explore the chemical space around this privileged scaffold, modifying substituents to optimize binding affinity, selectivity, and pharmacokinetic properties while maintaining a favorable lead-like profile.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Conolidine |

| Indole |

| Pyrido[3,4-b]indole |

| Quinolizidinone |

| Indolizidine |

| C5-nor Stemmadenine |

Contributions to Catalyst Development and Ligand Design through Derivatives of this compound

Information regarding the specific contributions of this compound derivatives to the fields of catalyst development and ligand design is not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization for Structural and Mechanistic Research on 4 Ethylidenepiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to 4-ethylidenepiperidine offers a wealth of information. Through a combination of one-dimensional (1D) and two-dimensional (2D) techniques, a comprehensive picture of the molecule's atomic arrangement and dynamic properties can be constructed.

1D and 2D NMR Techniques for Connectivity and Stereochemistry Determination

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts is the foundational step in the NMR characterization of this compound. These assignments are achieved through a synergistic application of 1D and 2D NMR experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbon atoms. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H (ethylidene CH) | 5.31 | Quartet |

| H (ethylidene CH₃) | 1.65 | Doublet |

| H (piperidine C2/C6, axial) | 2.50 | Multiplet |

| H (piperidine C2/C6, equatorial) | 2.95 | Multiplet |

| H (piperidine C3/C5, axial) | 2.15 | Multiplet |

| H (piperidine C3/C5, equatorial) | 2.30 | Multiplet |

| H (piperidine NH) | 1.50 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (ethylidene =C) | 121.5 |

| C (ethylidene CH₃) | 12.3 |

| C (piperidine C4) | 135.0 |

| C (piperidine C2/C6) | 46.5 |

| C (piperidine C3/C5) | 35.0 |

2D NMR Techniques: To unambiguously assign these resonances and establish the connectivity between atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ethylidene proton and the methyl protons of the ethylidene group, as well as between adjacent protons within the piperidine (B6355638) ring (e.g., H2 with H3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the ethylidene CH proton would show a correlation to the signal for the ethylidene =C carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the ethylidene group protons and the protons on the piperidine ring, providing insights into the orientation of the exocyclic double bond relative to the ring.

Dynamic NMR for Conformational Analysis and Exchange Processes

The piperidine ring in this compound is not static and can undergo conformational changes, primarily the chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed for the axial and equatorial protons. As the temperature is lowered, the rate of exchange slows down, leading to broadening of the signals and eventual decoalescence into separate signals for the axial and equatorial protons. From the coalescence temperature and the frequency separation of the signals, the energy barrier for the ring inversion can be calculated. The presence of the exocyclic double bond can influence this barrier compared to unsubstituted piperidine.

Solid-State NMR for Crystalline Forms and Polymorphism

In the solid state, where molecular motion is restricted, solid-state NMR (ssNMR) can provide valuable information about the crystalline forms and polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect in the pharmaceutical and materials sciences. ssNMR, particularly with techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), can distinguish between different polymorphs as they will exhibit different ¹³C chemical shifts due to variations in their crystal packing and intermolecular interactions. ssNMR can also provide insights into the conformation of the molecule in the solid state, which may differ from its solution-state conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly adept at identifying functional groups and providing a "fingerprint" for the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber. Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for functional group identification. For this compound, key expected FT-IR absorptions are detailed in the table below. The analysis of these bands confirms the presence of the amine, alkene, and alkane functionalities within the molecule.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching | 3300 - 3500 | Medium, Broad |

| C-H (alkene) | Stretching | 3010 - 3095 | Medium |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| C=C (alkene) | Stretching | 1640 - 1680 | Medium |

| C-H (alkane) | Bending | 1350 - 1470 | Medium |

| C-N (amine) | Stretching | 1020 - 1250 | Medium |

| =C-H (alkene) | Out-of-plane bending | 880 - 980 | Strong |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Interactive Data Table: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (alkene) | Stretching | 3010 - 3095 | Medium |

| C-H (alkane) | Stretching | 2850 - 2960 | Strong |

| C=C (alkene) | Stretching | 1640 - 1680 | Strong |

| C-C (ring) | Stretching | 800 - 1200 | Medium |

| C-H (alkane) | Bending | 1350 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the analytical toolkit for the detailed characterization of this compound and its derivatives. Its capacity to provide exact mass measurements with high accuracy and resolving power makes it indispensable for unambiguous molecular formula determination and in-depth structural analysis. nih.govresearchgate.net

Accurate Mass Determination and Fragmentation Pathway Analysis

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of ions to several decimal places, which allows for the confident assignment of elemental compositions. nih.govresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between ions with very similar masses, a critical feature for identifying unknown compounds or confirming the structure of newly synthesized derivatives of this compound.

In conjunction with tandem mass spectrometry (MS/MS), HRMS is pivotal for elucidating the fragmentation pathways of this compound. By isolating a precursor ion and inducing its fragmentation, the resulting product ions can be analyzed to piece together the molecule's structure. nih.govmdpi.com This process, often aided by techniques like collision-induced dissociation (CID), provides insights into the molecule's connectivity and the relative stability of its fragments. nih.govmdpi.com For instance, the fragmentation of protonated this compound would likely involve characteristic losses from the piperidine ring and the ethylidene side chain, and the precise masses of these fragments, as determined by HRMS, would confirm their elemental composition.

Table 1: Hypothetical HRMS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Elemental Composition of Fragment |

| 112.1121 | 97.0890 | CH₃ | C₆H₁₀N⁺ |

| 112.1121 | 84.0808 | C₂H₄ | C₅H₁₀N⁺ |

| 112.1121 | 69.0702 | C₃H₇ | C₄H₇N⁺ |

Note: This table is illustrative and based on general fragmentation principles. Actual fragmentation patterns would need to be determined experimentally.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, is essential for analyzing complex mixtures and assessing the purity of this compound samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govimpactfactor.orgresearchgate.net In the context of this compound, GC-MS can be used to separate it from starting materials, byproducts, and other impurities present in a reaction mixture. nih.gov The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification of each eluting compound. nih.gov The resulting total ion chromatogram (TIC) offers a profile of the mixture, while the mass spectrum of each peak allows for its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives of this compound, LC-MS is the preferred method. chimia.chresearchgate.net LC-MS is widely used in pharmaceutical analysis for impurity profiling and quality control. chimia.ch Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve optimal separation. The high-resolution capabilities of the mass spectrometer then enable the accurate identification and quantification of impurities, even at low levels. nih.govmdpi.com

Table 2: Application of Hyphenated MS Techniques for this compound Analysis

| Technique | Application | Information Obtained |

| GC-MS | Analysis of volatile reaction mixtures | Separation and identification of starting materials, byproducts, and the final product. |

| LC-HRMS | Purity assessment of this compound and its derivatives | Detection, identification, and quantification of non-volatile impurities and degradation products. nih.govmdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Elucidation

While spectroscopic techniques provide valuable information about connectivity and electronic structure, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For chiral derivatives of this compound, X-ray crystallography is the gold standard for unambiguously establishing the absolute stereochemistry.

By diffracting X-rays through a single crystal of a this compound derivative, a diffraction pattern is generated that can be mathematically transformed into an electron density map. This map reveals the precise positions of each atom in the crystal lattice, providing detailed information about bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the molecule's solid-state conformation and any intermolecular interactions, such as hydrogen bonding, that may be present in the crystal structure.

Other Advanced Spectroscopic Probes for Specific Research Questions

Beyond the core techniques of NMR and mass spectrometry, other advanced spectroscopic methods can be employed to answer specific questions regarding the electronic structure and properties of this compound and its derivatives.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. bath.ac.uk While the parent this compound, lacking extensive conjugation, is not expected to have strong absorptions in the visible region, its UV spectrum can provide information about the electronic transitions associated with the double bond and the nitrogen lone pair. For derivatives of this compound where the ethylidene group is part of a larger conjugated system, UV-Vis spectroscopy becomes a powerful tool for studying the extent of conjugation. researchgate.net The wavelength of maximum absorbance (λmax) is directly related to the energy of the electronic transition, and changes in λmax can provide insights into how structural modifications affect the electronic properties of the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. ethz.chcardiff.ac.uk While not typically used for routine characterization of bulk organic compounds, XPS can be highly relevant when this compound or its derivatives are immobilized on a surface, for example, in the context of catalysis or materials science. By irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present and, more importantly, provide information about their oxidation states and local chemical environments. kombyonyx.comnus.edu.sgnih.gov For instance, the binding energy of the N 1s core-level electrons in this compound would be sensitive to its protonation state or its coordination to a metal center. nus.edu.sg

Advanced Analytical Methodologies for Research and Quality Control of 4 Ethylidenepiperidine

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 4-ethylidenepiperidine, various chromatographic techniques are employed to address specific analytical challenges, from assessing purity to resolving isomers.

Gas chromatography is a powerful technique for the analysis of volatile compounds. However, the direct analysis of piperidine (B6355638) derivatives can be challenging due to the basicity of the secondary amine, which can interact with active sites on the GC column and injection port, leading to poor peak shape (tailing) and reduced sensitivity. To overcome these issues, a common strategy is the derivatization of the analyte to form a more volatile and less polar derivative with improved chromatographic properties. oup.com

For this compound, the secondary amine (N-H) group is a prime target for derivatization. Acylation using reagents such as pentafluorobenzoyl chloride is an effective approach. oup.comnih.gov This reaction converts the polar amine into a stable, less polar amide, which is more suitable for GC analysis.

Research Findings: Method development would involve optimizing several key parameters. The choice of a capillary column is critical; a low-polarity phase, such as a CP-Sil-5CB-MS, is often suitable for such derivatives. oup.com The temperature program, carrier gas flow rate, and injector settings must be fine-tuned to achieve optimal separation between the derivatized this compound and any potential volatile impurities. Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification of the analyte and its impurities based on their mass spectra. oup.comresearchgate.net A nitrogen-phosphorus detector (NPD) could also be employed for enhanced sensitivity for this nitrogen-containing compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | CP-Sil-5CB-MS capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector | Splitless mode, 280°C |

| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |

| Derivatizing Agent | Pentafluorobenzoyl chloride |

| MS Detector | Scan mode, mass range m/z 40-550 |

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity testing and impurity profiling of pharmaceutical ingredients and chemical intermediates due to its versatility and high resolution. researchgate.netchromatographyonline.comsigmaaldrich.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice. researchgate.netnih.gov

Research Findings: A typical RP-HPLC method involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govijcrt.org For basic compounds like this compound, the addition of an acid modifier (e.g., trifluoroacetic acid or phosphoric acid) to the mobile phase is crucial to protonate the piperidine nitrogen. researchgate.net This suppresses unwanted interactions with residual silanol (B1196071) groups on the silica-based column, resulting in symmetrical, sharp peaks and improved reproducibility.

Impurity profiling by HPLC aims to separate the main compound from all potential process-related impurities (e.g., starting materials, reagents, by-products) and degradation products that may arise during synthesis or storage. slideshare.netijbpas.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds with varying polarities within a reasonable analysis time. americanpharmaceuticalreview.com Detection is commonly performed with a UV detector, as the ethylidene double bond provides a chromophore, though detectability may be limited to the low UV range.

Table 2: Example HPLC Impurity Profile for a this compound Synthesis Batch

| Peak ID | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.5 | 0.08 | Unknown Impurity |

| 2 | 4.1 | 0.12 | Starting Material A |

| 3 | 7.8 | 99.65 | This compound |

| 4 | 9.2 | 0.05 | By-product B |

| 5 | 11.5 | 0.10 | Unknown Impurity |

While this compound itself is an achiral molecule, it can serve as a scaffold or intermediate in the asymmetric synthesis of more complex, chiral molecules where the piperidine ring is a key structural feature. researchgate.netnih.govresearchgate.net In such syntheses, determining the enantiomeric purity (or enantiomeric excess, ee) of the final product or a chiral intermediate is essential. Chiral HPLC is the gold standard for this purpose. nih.govunife.it

Research Findings: Chiral separations are achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely used and highly effective for a broad range of compounds. nih.gov

Method development for a hypothetical chiral derivative of this compound would involve screening various CSPs and mobile phase systems. Normal-phase chromatography, using eluents like hexane/isopropanol mixtures, is often very effective for chiral separations on polysaccharide-based CSPs. The resolution of the enantiomers allows for the accurate calculation of the enantiomeric excess, a critical quality attribute in asymmetric synthesis.

Table 3: Hypothetical Chiral HPLC Separation of a Racemic Derivative of this compound

| Parameter | Condition |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the concentration or purity of a substance without the need for an identical reference standard of that substance. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, making it an ideal tool for quantitative analysis.

For this compound, ¹H qNMR can be used to accurately determine its purity or to monitor its formation during a synthesis reaction. The process involves:

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent.

Data Acquisition: The NMR spectrum is acquired under optimized conditions to ensure accurate quantification. Key parameters include a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) to ensure complete signal recovery between scans.

Data Processing: The signals corresponding to the analyte (this compound) and the internal standard are integrated.

Calculation: The purity or concentration of the analyte is calculated using the ratio of the integrals, the number of protons giving rise to each signal, their respective molecular weights, and the weights of the sample and standard.

The advantages of qNMR include high precision, simple sample preparation, and the ability to provide structural information simultaneously with quantitative data.

Table 3: Example Data for qNMR Purity Determination of this compound

| Parameter | This compound | Internal Standard (Maleic Acid) |

|---|---|---|

| Weight (mg) | 25.2 | 10.5 |

| Molecular Weight (g/mol) | 111.19 | 116.07 |